7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, which is a methylxanthine compound recognized for its hemorheological, anti-oxidative, and anti-inflammatory properties. This compound is characterized by specific structural modifications that may impart unique pharmacological effects compared to its parent compound. The chemical structure of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline includes a five-carbon oxohexyl chain, which differentiates it from other derivatives of Pentoxifylline, potentially enhancing its therapeutic efficacy in various medical applications.
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is classified as a pharmaceutical compound within the category of xanthine derivatives. Its primary source is synthetic, derived from organic synthesis methods that modify the structure of Pentoxifylline to achieve desired pharmacological properties. The compound's chemical identifier is 1329834-21-0, and it is often utilized in research settings for its potential biological activities .
The synthesis of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline typically involves standard organic chemistry techniques. While specific industrial production methods are not extensively documented, the following general approaches are commonly employed:
The synthetic routes may involve multiple steps including oxidation, reduction, and substitution reactions to achieve the final compound. Purification techniques such as recrystallization or chromatography are essential to isolate the desired product from by-products .
The molecular formula for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can be represented as follows:
The structural representation highlights the presence of a methylxanthine core with a distinctive oxohexyl side chain. This structural modification is crucial for its biological activity and pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 293.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend on specific conditions such as temperature and solvent choice .
The mechanism of action of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is believed to mirror that of Pentoxifylline itself. It likely modulates blood rheology by reducing blood viscosity and enhancing microcirculation. This mechanism is particularly beneficial in conditions associated with impaired blood flow, such as peripheral arterial disease.
The compound may also exert anti-inflammatory effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which plays a critical role in regulating platelet function and vascular tone .
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline exhibits several physical properties that are relevant for its application:
The chemical properties include:
These properties are crucial for determining the handling, storage, and application protocols in both laboratory and pharmaceutical settings .
7-Desmethyl-9-(5-oxohexyl) Pentoxifylline has several applications across different fields:
These applications highlight the compound's significance not only in therapeutic contexts but also in research and industrial settings .
Systematic Nomenclature and Molecular Framework7-Desmethyl-9-(5-oxohexyl) pentoxifylline (CAS: 1329834-21-0) is a pentoxifylline derivative with the systematic IUPAC name 3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione. Its molecular formula is C₁₈H₂₆N₄O₄, corresponding to a molecular weight of 362.43 g/mol [1] [2]. The SMILES notation (CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C) and InChIKey (ZKPKGARSYMNYHU-UHFFFAOYSA-N) encode its atomic connectivity, confirming:
Key Structural Features:
Table 1: Atomic Connectivity and Nomenclature
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₄O₄ |
| IUPAC Name | 3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione |
| SMILES | CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C |
| InChIKey | ZKPKGARSYMNYHU-UHFFFAOYSA-N |
Predicted and Experimental PropertiesPredicted physicochemical properties include:
Solubility and Stability
Crystallographic DataNo single-crystal X-ray data is available. However, molecular dynamics simulations indicate that the 5-oxohexyl chains adopt flexible conformations, influencing binding to biological targets like phosphodiesterases [3].
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 362.43 g/mol | Calculated |
| Boiling Point | 607.4 ± 65.0 °C | Predicted |
| Density | 1.25 ± 0.1 g/cm³ | Predicted |
| pKa | 0.73 ± 0.70 | Predicted |
Substituent ModificationsThe parent compound pentoxifylline (C₁₃H₁₈N₄O₃, MW 278.31 g/mol) contains a 3,7-dimethylxanthine core with a single 5-oxohexyl chain at N¹. Key differences:
Functional Implications
Table 3: Structural Comparison with Pentoxifylline
| Feature | 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline | Pentoxifylline |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₄O₄ | C₁₃H₁₈N₄O₃ |
| N⁷-Substituent | H | CH₃ |
| N⁹-Substituent | 5-oxohexyl | H |
| Key Functional Groups | 2 ketone-containing alkyl chains | 1 ketone-containing chain |
NMR SpectroscopyPredicted ¹H and ¹³C NMR shifts based on structural analogs:
IR SpectroscopyCharacteristic peaks include:
Mass Spectrometry
Table 4: Key MS Fragments
| m/z | Ion Formula | Assignment |
|---|---|---|
| 363.4 | C₁₈H₂₇N₄O₄⁺ | Molecular ion [M+H]⁺ |
| 207.1 | C₇H₇N₄O₂⁺ | Xanthine core + N³-methyl |
| 110.0 | C₅H₆N₃⁺ | Imidazole fragment |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7